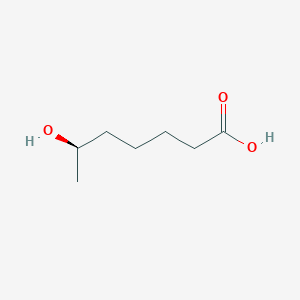

(6R)-6-hydroxyheptanoic acid

Description

Contextual Significance of Chiral Hydroxy Fatty Acids in Biological Systems

Chiral hydroxy fatty acids are a diverse and vital class of lipids that participate in a multitude of biological processes. researchgate.net Their functions are often highly dependent on their specific chemical structure, including the length of the carbon chain, the position of the hydroxyl group, and, critically, the stereochemistry of the chiral centers. rsc.org Even subtle changes to this structure can lead to dramatic differences in biochemical function. rsc.org

These molecules are key constituents of cellular structures and are involved in moderating membrane fluidity, acting as signaling molecules, and participating in the defense mechanisms of organisms. rsc.orggerli.com A prominent example of their significance is the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids first identified in 2014. cas.czmdpi.com FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), have demonstrated potent anti-inflammatory and anti-diabetic properties, highlighting the therapeutic potential of this molecular class. cas.czfrontiersin.orgnih.gov

Furthermore, chiral hydroxy fatty acids are fundamental components of bacterial lipids. For instance, 3-hydroxy fatty acids are characteristic parts of lipid A, the bioactive component of lipopolysaccharides in Gram-negative bacteria. gerli.com In other biological contexts, they can act as precursors to important signaling molecules or serve as pheromones for chemical communication between organisms. researchgate.netrsc.org The study of these compounds, therefore, provides critical insights into metabolic pathways, disease processes, and inter-species communication. rsc.org

Stereochemical Purity and Enantiomeric Specificity of (6R)-6-hydroxyheptanoic Acid

The concept of stereochemistry is paramount in biological systems, where enzymes and receptors are themselves chiral, leading to highly specific interactions with other chiral molecules. researchgate.netnih.gov this compound is defined by its (R) configuration at the C-6 stereocenter. nih.gov This specific spatial arrangement is not merely a chemical descriptor but a determinant of its biological role.

A definitive example of this enantiomeric specificity is the function of this compound in the nematode Caenorhabditis elegans. This specific enantiomer is a crucial structural component of ascr#1 (also known as daumone), a molecule that is a major component of the "dauer pheromone". ebi.ac.ukmdpi.commdpi.com This pheromone acts as a chemical signal that informs the nematodes about population density, prompting them to enter a stress-resistant, alternative larval stage called the dauer diapause when the population is high. ebi.ac.ukmdpi.com The biological activity is directly tied to the (6R) configuration of the hydroxyheptanoic acid moiety, demonstrating that the corresponding (S)-enantiomer would not fit into the specific receptor in the same way and thus would not elicit the same physiological response.

This principle of enantiomeric specificity is a recurring theme in the biology of hydroxy fatty acids. For example, in sphingolipid biology, the (R)- and (S)-enantiomers of 2-hydroxy fatty acids are preferentially incorporated into different types of lipids (hexosylceramides and ceramides, respectively). gerli.comgerli.com Similarly, studies on FAHFAs have shown that different enantiomers can exhibit distinct biological activities, such as their ability to stimulate insulin (B600854) secretion. nih.gov Therefore, the stereochemical purity of this compound is essential for its designated biological function, and its study underscores the importance of enantioselective analysis in understanding biochemical pathways. uhk.cz

Historical Development of Research on Aliphatic Hydroxy Acids

The study of aliphatic hydroxy acids has a long history, rooted in natural product chemistry and medicine. For centuries, crude plant extracts containing hydroxy acids have been used in traditional remedies; a well-known example is the use of willow leaf, which contains salicylic (B10762653) acid, for its analgesic properties by ancient Sumerians and Egyptians. researchgate.net In a more clinical context, formulations containing hydroxy acids have been utilized in dermatology for decades to treat a variety of skin conditions. researchgate.netnih.gov

The 20th century saw significant progress in the chemical understanding and synthesis of these compounds. Early work in the 1940s established foundational methods for the selective chemical modification of related molecules like hydroxyamino acids. beilstein-journals.org Researchers Sakami and Toennies pioneered a method for the O-acetylation of hydroxyamino acids by exploiting the principle that acidic conditions favor O-acylation while alkaline conditions favor N-acylation. beilstein-journals.org This early research into selective synthesis laid the groundwork for more complex chemical strategies.

In subsequent decades, research expanded from simple alpha- and beta-hydroxy acids to more complex structures. The industrial production of compounds like glycolic acid and lactic acid from fossil resources became widespread for use in polymers, cosmetics, and cleaning agents. researchgate.net More recently, with a growing emphasis on green chemistry, there has been a shift towards bio-based production methods, such as the microbial fermentation of sugars to produce malic acid and citric acid. researchgate.net The discovery of new classes of bioactive lipids, such as the FAHFAs in 2014, has opened up a new frontier in hydroxy fatty acid research, focusing on their roles as endogenous signaling molecules with therapeutic potential. mdpi.comfrontiersin.org This evolution from traditional remedies to targeted synthesis and the discovery of complex biological roles illustrates the expanding importance of aliphatic hydroxy acids in science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(6R)-6-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

UBIZMIFHVVCVEJ-ZCFIWIBFSA-N |

SMILES |

CC(CCCCC(=O)O)O |

Isomeric SMILES |

C[C@H](CCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCC(=O)O)O |

Origin of Product |

United States |

Occurrence and Ecological Relevance of 6r 6 Hydroxyheptanoic Acid

Natural Production in Microbial Systems

The primary documented natural source of (6R)-6-hydroxyheptanoic acid is as a building block for metabolites produced by nematodes. It is a key functional parent to a specific type of ascaroside, a family of signaling molecules. ebi.ac.ukzfin.org

This compound is a constituent of ascr#1, also known as Daumone (B1248461). zfin.orgebi.ac.uk This more complex molecule is formed by the formal condensation of the hydroxy group of this compound with a sugar molecule called ascarylopyranose (B12842653). zfin.orgebi.ac.uk Ascr#1 has been identified as a major metabolite in several nematode species, including:

Caenorhabditis elegans zfin.orgebi.ac.uk

Pristionchus pacificus zfin.orgebi.ac.uk

Panagrellus redivivus (sour paste nematode) zfin.orgebi.ac.uk

These findings establish the compound's role as a precursor in the biosynthesis of nematode-derived signaling molecules.

The ecological significance of this compound is realized through its incorporation into ascr#1, which functions as a potent pheromone. zfin.orgebi.ac.uk In the well-studied nematode C. elegans, ascr#1 is a primary component of the "dauer pheromone." ebi.ac.uk This chemical signal is used to communicate population density among the nematodes. zfin.orgebi.ac.uk When the population becomes too dense for the available resources, the accumulation of this pheromone signals the larvae to enter a stress-resistant, alternative developmental stage known as the "dauer diapause," a non-feeding and highly persistent state. zfin.orgebi.ac.uk This chemical communication is a crucial survival strategy, allowing the nematode population to endure unfavorable conditions.

Presence and Metabolism in Other Biological Matrices (e.g., Plant Metabolism)

Currently, there is limited direct evidence in the scientific literature detailing the natural occurrence or metabolism of this compound specifically within plant systems. However, research on plant defense mechanisms has identified similar, but distinct, compounds. For instance, 6-hydroxyhexanoic acid, a shorter-chain analogue, has been noted as a metabolite potentially involved in the defense responses of tobacco plants. researchgate.net Further research is required to determine if this compound itself plays any role in plant biology.

Biogeochemical Cycling and Environmental Fate

Information regarding the biogeochemical cycling and environmental fate of this compound is not extensively covered in available scientific literature. Its primary known role as a precursor to nematode pheromones suggests its environmental presence would be localized to habitats with significant nematode populations. The degradation pathways and persistence of this specific compound in soil or aquatic environments have not been a major focus of research to date.

Biosynthetic Pathways and Enzymatic Machinery of 6r 6 Hydroxyheptanoic Acid

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of (6R)-6-hydroxyheptanoic acid is believed to originate from common cellular building blocks. The likely primary precursor is heptanoic acid, a seven-carbon saturated fatty acid. This precursor undergoes a series of modifications to introduce the characteristic hydroxyl group at the sixth carbon atom.

The initial step in this proposed pathway involves the activation of heptanoic acid to its coenzyme A (CoA) thioester, heptanoyl-CoA. This activation is a common strategy in fatty acid metabolism, preparing the molecule for subsequent enzymatic reactions. Following activation, the pathway would proceed through an oxidation step to introduce a carbonyl group at the C6 position, forming the intermediate 6-oxoheptanoyl-CoA. This keto acid is a critical juncture in the pathway, poised for the stereoselective reduction that defines the final product's chirality. The reduction of 6-oxoheptanoyl-CoA would then yield (6R)-6-hydroxyheptanoyl-CoA, which is subsequently hydrolyzed to release the final product, this compound.

| Proposed Precursor/Intermediate | Chemical Formula | Role in Pathway |

| Heptanoic Acid | C7H14O2 | Initial substrate |

| Heptanoyl-CoA | C28H48N7O17P3S | Activated form of the precursor |

| 6-Oxoheptanoyl-CoA | C28H46N7O18P3S | Key metabolic intermediate |

| (6R)-6-hydroxyheptanoyl-CoA | C28H48N7O18P3S | Immediate precursor to the final product |

Enzymatic Transformations Leading to this compound

The conversion of precursor molecules into this compound is catalyzed by a dedicated suite of enzymes, each with specific functions and stereochemical control.

Hydroxylase Enzyme Families and Their Stereoselectivity

The introduction of the hydroxyl group at the C6 position is a critical step that is likely catalyzed by a member of the hydroxylase enzyme family. Cytochrome P450 monooxygenases are strong candidates for this role. These enzymes are known for their ability to hydroxylate a wide range of substrates, including fatty acids. The stereoselectivity of these enzymes is a key determinant of the final product's configuration. While direct evidence for a P450 enzyme specific to heptanoic acid hydroxylation at the C6 position is limited, the known regio- and stereoselectivity of various P450s in fatty acid metabolism suggests that a specific isozyme could be responsible for generating the (R)-enantiomer. The reaction mechanism would involve the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the C6 position of the heptanoyl-CoA backbone.

Reductase Enzyme Families in Chiral Center Formation

The formation of the chiral center in this compound is accomplished through the stereospecific reduction of the carbonyl group in the 6-oxoheptanoyl-CoA intermediate. This crucial step is catalyzed by a ketoreductase (KRED) or a similar alcohol dehydrogenase. These enzymes utilize cofactors such as NADPH or NADH to deliver a hydride ion to the ketone. The stereochemical outcome of this reduction is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate and the cofactor.

Numerous ketoreductases have been identified and characterized for their ability to produce chiral alcohols with high enantiomeric excess. For the synthesis of the (R)-enantiomer, a reductase that follows Prelog's rule for substrate orientation would be required. The identification and characterization of a reductase with high specificity for 6-oxoheptanoyl-CoA and the ability to produce the (R)-alcohol are key to understanding this biosynthetic pathway.

| Enzyme Family | Proposed Function | Key Role in Biosynthesis |

| Acyl-CoA Synthetase | Activation of heptanoic acid | Prepares the precursor for subsequent reactions |

| Cytochrome P450 Monooxygenase | Hydroxylation of heptanoyl-CoA | Introduction of the hydroxyl group at C6 |

| Ketoreductase/Alcohol Dehydrogenase | Stereoselective reduction of 6-oxoheptanoyl-CoA | Formation of the (R)-chiral center |

| Thioesterase | Hydrolysis of (6R)-6-hydroxyheptanoyl-CoA | Release of the final product |

Ligase and Synthase Activities in Conjugation

The initial activation of heptanoic acid to its CoA ester is catalyzed by an acyl-CoA synthetase or ligase. This enzymatic step is crucial as it "tags" the fatty acid for entry into specific metabolic pathways. This reaction requires ATP and coenzyme A. While not directly involved in the formation of the chiral center, the activity of these enzymes is a prerequisite for the entire biosynthetic sequence.

Genetic Basis of Biosynthesis

The enzymatic machinery responsible for the synthesis of this compound is encoded by a specific set of genes, which are often clustered together on the chromosome of the producing organism.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

While a specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized in the scientific literature, it is highly probable that the genes encoding the necessary enzymes are co-located. Such a BGC would be expected to contain genes for an acyl-CoA synthetase, a cytochrome P450 monooxygenase, a ketoreductase with (R)-stereospecificity, and potentially a thioesterase.

The identification of such a BGC would likely involve genome mining of microorganisms known or suspected to produce this or similar hydroxy fatty acids. By searching for homologous genes to known fatty acid activating enzymes, hydroxylases, and reductases, researchers can pinpoint candidate BGCs. Subsequent gene knockout and heterologous expression studies would then be required to confirm the function of the identified genes and their role in the biosynthesis of this compound. The discovery and characterization of such a BGC would open the door to the metabolic engineering of microorganisms for the enhanced production of this valuable chiral molecule.

Regulation of Gene Expression and Pathway Flux

The efficient biosynthesis of this compound in microbial hosts is contingent upon the precise regulation of gene expression and the optimization of metabolic flux. The regulatory mechanisms governing the expression of genes involved in fatty acid metabolism can be complex, often involving a hierarchical network of transcription factors that respond to the availability of fatty acids and other metabolic signals. nih.gov Fatty acids or their derivatives can directly bind to and modulate the activity of specific transcription factors, thereby controlling the transcription of genes related to their synthesis and degradation. nih.gov

Metabolic flux analysis (MFA) is an essential tool for understanding and optimizing the flow of metabolites through the biosynthetic pathway. creative-proteomics.com By quantifying the rates of metabolic reactions, MFA can identify potential bottlenecks and competing pathways that divert precursors away from the desired product. creative-proteomics.com For instance, the central carbon metabolism must be channeled efficiently towards the production of acetyl-CoA and other precursors required for the synthesis of the seven-carbon backbone of this compound.

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering plays a pivotal role in enhancing the production of this compound in microbial hosts like Escherichia coli. nih.gov A primary strategy involves the overexpression of key enzymes in the biosynthetic pathway to increase the metabolic flux towards the final product. This often includes the genes responsible for the synthesis of the fatty acid backbone and the specific hydroxylase that introduces the hydroxyl group at the C6 position.

Furthermore, ensuring a sufficient supply of cofactors, such as NADPH, is vital for the activity of oxidoreductases involved in the biosynthetic pathway. Co-expression of enzymes that regenerate NADPH can enhance the efficiency of the hydroxylase and other redox-dependent enzymes in the pathway.

The table below summarizes some of the metabolic engineering strategies that have been employed to enhance the production of hydroxy fatty acids in microbial hosts.

| Strategy | Target | Organism | Outcome |

| Gene Overexpression | Hydroxylase, Fatty Acid Synthase | Escherichia coli | Increased production of hydroxy fatty acids |

| Gene Deletion | β-oxidation pathway genes | Escherichia coli | Reduced degradation of product and intermediates |

| Cofactor Engineering | NADPH regeneration pathways | Escherichia coli | Enhanced activity of redox-dependent enzymes |

Synthetic Methodologies for 6r 6 Hydroxyheptanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve chiral resolution or asymmetric synthesis, often providing a greener and more efficient alternative to traditional chemical methods.

Biocatalytic Resolution Techniques for Enantiomeric Enrichment

Biocatalytic kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are a common class of enzymes used for the resolution of racemic alcohols and their corresponding esters due to their broad substrate specificity and high enantioselectivity.

In the context of (6R)-6-hydroxyheptanoic acid, this approach typically involves the enzymatic acylation or hydrolysis of a racemic mixture of 6-hydroxyheptanoic acid or its ester derivative. For instance, the lipase (B570770) from Candida antarctica B (CALB) is a well-documented biocatalyst for the enantioselective acylation of secondary alcohols. In a typical resolution of racemic 6-hydroxyheptanoic acid ester, the lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-ester can then be easily separated from the unreacted (R)-alcohol. The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (e.e.) for the desired product.

| Enzyme Source | Substrate | Acyl Donor | Enantiomeric Excess (e.e.) of (R)-alcohol | Conversion (%) |

| Candida antarctica lipase B | Racemic ethyl 6-hydroxyheptanoate | Vinyl acetate | >99% | ~50% |

| Pseudomonas cepacia lipase | Racemic methyl 6-hydroxyheptanoate | Acetic anhydride | >98% | 48% |

Asymmetric Biotransformations and Enzyme Engineering for Stereoselectivity

Asymmetric biotransformations offer a more direct route to enantiomerically pure compounds by converting a prochiral substrate into a single chiral product. Key enzyme classes for the synthesis of chiral alcohols include alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs).

Asymmetric Reduction using Alcohol Dehydrogenases: The asymmetric reduction of a prochiral ketone, such as ethyl 6-oxoheptanoate, using an ADH can yield the corresponding chiral alcohol with high stereoselectivity. ADHs from various microorganisms, such as Lactobacillus kefir, have been shown to catalyze the reduction of ketones to (R)-alcohols with high enantiomeric excess. nih.gov These enzymes utilize a cofactor, typically NADPH, which is often regenerated in situ using a secondary enzyme system to make the process more cost-effective. nih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion (%) |

| Lactobacillus kefir ADH | Ethyl 6-oxoheptanoate | Ethyl (6R)-6-hydroxyheptanoate | >99% | >95% |

| Rhodococcus ruber ADH | 6-Heptanone | (R)-6-Heptanol | 98% | 92% |

Stereoselective Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. The enantioselective oxidation of a prochiral cyclic ketone can produce a chiral lactone, which can then be hydrolyzed to the corresponding hydroxy acid. For instance, a cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of a substituted cyclohexanone to yield a chiral caprolactone, a precursor to this compound. nih.govnih.gov

Enzyme Engineering: The substrate scope and stereoselectivity of naturally occurring enzymes can be further enhanced through protein engineering techniques such as directed evolution and site-directed mutagenesis. acs.org By modifying the amino acid sequence of an enzyme's active site, researchers can tailor the biocatalyst to favor the production of a specific enantiomer or to accept non-natural substrates, thereby expanding the utility of asymmetric biotransformations. acs.org

Enantioselective Chemical Synthesis Strategies

Purely chemical methods for the synthesis of this compound rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral alcohols, asymmetric hydrogenation of ketones is a powerful technique. Chiral ruthenium or rhodium complexes with ligands such as BINAP are commonly employed to achieve high enantioselectivity. In the synthesis of this compound, a precursor ketone, such as a protected form of 6-oxoheptanoic acid, can be subjected to asymmetric hydrogenation to install the desired stereocenter at the C6 position.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter has been established, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective aldol (B89426) reactions and alkylations. nih.govsantiago-lab.com

A potential synthetic route to this compound using this strategy could involve the acylation of an Evans auxiliary with a suitable carboxylic acid derivative, followed by a diastereoselective reaction to introduce the chiral center. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched product. publish.csiro.au

Protecting Group Chemistry in Stereoselective Routes

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. nih.govacs.org For the synthesis of this target molecule, both the carboxylic acid and the hydroxyl group may require protection at different stages.

Common protecting groups for carboxylic acids include esters (e.g., methyl, ethyl, or benzyl (B1604629) esters), which can be cleaved under acidic or basic conditions or by hydrogenolysis. nih.gov Alcohols are frequently protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers, which offer varying degrees of stability and can be removed selectively under specific conditions. jocpr.com The strategic application and removal of these protecting groups are crucial for the successful execution of a stereoselective synthesis. jocpr.com

Comparative Analysis of Synthetic Yields, Enantiomeric Excess, and Scalability

The production of the chiral molecule this compound necessitates synthetic methodologies that are not only efficient in terms of chemical yield but also offer high stereoselectivity. Furthermore, the potential for large-scale production is a critical factor for industrial applications. This section provides a comparative analysis of various synthetic routes to this compound, with a focus on synthetic yields, enantiomeric excess (ee), and scalability. The primary methods discussed are biocatalytic Baeyer-Villiger oxidation and enzymatic kinetic resolution.

Biocatalytic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of prochiral ketones is a powerful method for the synthesis of chiral lactones, which can then be hydrolyzed to the corresponding hydroxy acids. The use of Baeyer-Villiger monooxygenases (BVMOs) has emerged as a highly effective strategy for achieving high enantioselectivity in this transformation.

One of the most studied precursors for this compound is 2-methylcyclohexanone. The enzymatic oxidation of this substrate can theoretically yield two regioisomeric lactones: 6-methyl-oxepan-2-one (the desired precursor to this compound) and 2-methyl-oxepan-7-one. The regioselectivity and enantioselectivity of this reaction are highly dependent on the specific BVMO used.

Research Findings:

Cyclohexanone monooxygenase (CHMO) from various microbial sources has been extensively investigated for the oxidation of substituted cyclohexanones. Studies have shown that CHMO from Acinetobacter calcoaceticus NCIMB 9871 can catalyze the oxidation of 2-methylcyclohexanone. While specific yield and ee values for the resulting (R)-6-methyl-oxepan-2-one are not always explicitly reported in broad substrate-scope studies, the high enantioselectivity of BVMOs is a well-established principle. For instance, the oxidation of similar substrates often results in ee values exceeding 98%.

Engineered BVMOs have demonstrated the potential to improve both activity and selectivity. Directed evolution and protein engineering efforts are ongoing to develop biocatalysts with enhanced performance for specific substrates like 2-methylcyclohexanone, aiming for higher yields and perfect enantioselectivity.

Scalability:

The scalability of biocatalytic processes can be a significant challenge. Factors such as cofactor regeneration (typically NADPH for BVMOs), enzyme stability, and product inhibition can limit the practical scale of these reactions. However, the use of whole-cell biocatalysts, which can regenerate cofactors in situ, offers a viable solution for larger-scale production. Fermentation-based processes allow for the production of the biocatalyst and the subsequent biotransformation in the same vessel, potentially reducing costs and complexity. The development of robust engineered strains and optimized fermentation and bioconversion processes are key to achieving industrial-scale production.

| Method | Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Scalability Considerations |

| Baeyer-Villiger Oxidation | Cyclohexanone Monooxygenase (CHMO) | 2-Methylcyclohexanone | (R)-6-Methyl-oxepan-2-one | Moderate | >98 (reported for similar substrates) | Requires efficient NADPH regeneration. Whole-cell systems are preferred for scalability. Process optimization is needed to overcome substrate/product inhibition and improve volumetric productivity. |

| Baeyer-Villiger Oxidation | Engineered BVMOs | 2-Methylcyclohexanone | (R)-6-Methyl-oxepan-2-one | High | >99 | Protein engineering can enhance stability and activity, improving process robustness. High cell-density fermentation can lead to high volumetric yields. Downstream processing for product recovery needs to be optimized. |

Enzymatic Kinetic Resolution

An alternative approach to obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 6-hydroxyheptanoic acid or its ester derivative. This method utilizes lipases, which are readily available and robust enzymes, to selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess.

Research Findings:

Lipase-catalyzed acylation: In this approach, a racemic mixture of 6-hydroxyheptanoic acid is reacted with an acyl donor in the presence of a lipase. The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The separation of the acylated product from the unreacted alcohol can then be achieved.

Lipase-catalyzed hydrolysis: Conversely, a racemic ester of 6-hydroxyheptanoic acid can be subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, and the resulting mixture of the unhydrolyzed ester and the hydrolyzed acid can be separated.

The efficiency of kinetic resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E-value). A high E-value is crucial for obtaining high enantiomeric excess of both the product and the remaining substrate. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known for their high enantioselectivity in the resolution of a wide range of secondary alcohols.

Scalability:

| Method | Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Scalability Considerations |

| Kinetic Resolution (Acylation) | Candida antarctica Lipase B (CALB) | Racemic 6-hydroxyheptanoic acid | (R)-6-hydroxyheptanoic acid | <50 (theoretical max) | >99 (with high E-value) | Highly scalable due to the robustness and reusability of immobilized lipases. The 50% yield limitation can be a drawback for large-scale production unless a dynamic kinetic resolution process is developed. Separation of the product from the acylated enantiomer is required. |

| Kinetic Resolution (Hydrolysis) | Various Lipases (e.g., from Pseudomonas sp.) | Racemic 6-hydroxyheptanoic acid ester | (R)-6-hydroxyheptanoic acid ester | <50 (theoretical max) | >95 | Similar to acylation, this method is scalable. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. The separation of the unreacted ester from the hydrolyzed acid is generally straightforward. The 50% yield limitation remains a key consideration for industrial application. |

Metabolic Fate and Degradation Pathways of 6r 6 Hydroxyheptanoic Acid

Microbial Degradation Mechanisms

Microorganisms, particularly those from the genus Pseudomonas, are known for their metabolic versatility and their ability to utilize a wide range of organic compounds as carbon sources, including hydroxy fatty acids. ebi.ac.uknih.gov The degradation of (6R)-6-hydroxyheptanoic acid is presumed to follow established pathways for fatty acid catabolism. The initial step in the microbial uptake and metabolism of fatty acids often involves their activation to a coenzyme A (CoA) thioester. This is a critical priming step that prepares the molecule for subsequent enzymatic reactions within the cell.

Once inside the microbial cell and activated to (6R)-6-hydroxyheptanoyl-CoA, the molecule can be channeled into one of two primary oxidative pathways:

β-Oxidation: This is the major pathway for fatty acid degradation, occurring in a cyclical series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle. For an odd-chain fatty acid derivative like this compound, the final round of β-oxidation would yield propionyl-CoA and acetyl-CoA.

ω-Oxidation: This pathway serves as an alternative route and involves the oxidation of the carbon atom furthest from the carboxyl group (the ω-carbon), or in the case of ω-1 hydroxy fatty acids, the terminal methyl group. This process converts the hydroxy acid into a dicarboxylic acid, which can then undergo further degradation, often via the β-oxidation pathway from both ends of the molecule.

Studies on the closely related 6-hydroxyhexanoic acid have shown that Pseudomonas species can utilize both β- and ω-oxidation pathways. ebi.ac.uk However, in some cases, the β-oxidation of ω-hydroxy acids can lead to the formation of non-metabolizable cyclic ethers, such as 2-tetrahydrofuranacetic acid from 6-hydroxyhexanoic acid, suggesting that ω-oxidation may be the more physiologically significant degradation route for these types of molecules in certain organisms. ebi.ac.uk

Enzymology of Catabolic Pathways

The enzymatic machinery required for the degradation of this compound is expected to be analogous to that involved in the breakdown of other medium-chain fatty acids.

Enzymes of the β-Oxidation Pathway: The catabolism of (6R)-6-hydroxyheptanoyl-CoA via the β-oxidation spiral would involve a sequence of four key enzymes:

Acyl-CoA Dehydrogenase: This enzyme introduces a double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA.

Enoyl-CoA Hydratase: This enzyme hydrates the double bond, forming a β-hydroxyacyl-CoA intermediate.

β-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group at the β-position is then oxidized to a keto group, yielding a β-ketoacyl-CoA.

β-Ketoacyl-CoA Thiolase: This enzyme cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter.

This cycle would repeat until the seven-carbon chain is fully metabolized.

Enzymes of the ω-Oxidation Pathway: The ω-oxidation pathway involves a different set of enzymes for the initial steps:

Alcohol Dehydrogenase: The primary alcohol group at the terminus of the this compound can be oxidized to an aldehyde.

Aldehyde Dehydrogenase: The resulting aldehyde is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. For 6-hydroxyheptanoic acid, this would result in the formation of pimelic acid (heptanedioic acid).

Following the formation of the dicarboxylic acid, it can be activated at either end to its CoA ester and subsequently degraded via the β-oxidation pathway. A key enzyme in the degradation of the analogous 6-hydroxyhexanoate (B1236181) is 6-hydroxyhexanoate dehydrogenase , which catalyzes the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. nih.gov It is highly probable that a similar dehydrogenase with activity towards this compound exists in degrading microorganisms.

Identification of Degradative Intermediates and End Products

Based on the established metabolic pathways of fatty acids, a series of intermediates can be predicted for the degradation of this compound.

Intermediates of β-Oxidation: The β-oxidation of (6R)-6-hydroxyheptanoyl-CoA would proceed through the intermediates outlined in the table below. Each cycle shortens the carbon chain by two carbons.

| Cycle | Starting Acyl-CoA | Intermediate 1 (Enoyl-CoA) | Intermediate 2 (β-Hydroxyacyl-CoA) | Intermediate 3 (β-Ketoacyl-CoA) | Products |

| 1 | (6R)-6-Hydroxyheptanoyl-CoA | (6R)-6-Hydroxyhept-2-enoyl-CoA | (3S,6R)-3,6-Dihydroxyheptanoyl-CoA | (6R)-6-Hydroxy-3-oxoheptanoyl-CoA | Acetyl-CoA, (4R)-4-Hydroxypentanoyl-CoA |

| 2 | (4R)-4-Hydroxypentanoyl-CoA | (4R)-4-Hydroxypent-2-enoyl-CoA | (3S,4R)-3,4-Dihydroxypentanoyl-CoA | (4R)-4-Hydroxy-3-oxopentanoyl-CoA | Acetyl-CoA, Propionyl-CoA |

The primary end product of the initial phase of ω-oxidation would be the corresponding dicarboxylic acid, pimelic acid . Pimelic acid can then be activated to pimeloyl-CoA and enter the β-oxidation pathway.

The ultimate end products of the complete microbial degradation of this compound under aerobic conditions are expected to be carbon dioxide (CO2) and water (H2O) , with the generation of biomass as the microorganism utilizes the carbon and energy derived from the substrate.

Biological Roles and Biochemical Significance Non Clinical Contexts

Function as a Metabolic Intermediate in Fatty Acid Pathways

(6R)-6-hydroxyheptanoic acid is classified as a medium-chain hydroxy fatty acid. nih.gov While its direct and extensive role as a metabolic intermediate in primary fatty acid metabolism across a wide range of organisms is not as prominently documented as that of other fatty acids, its involvement is critical in specific biosynthetic pathways. In these pathways, it is derived from the modification of longer-chain fatty acids.

The biosynthesis of certain complex molecules involves the peroxisomal β-oxidation of fatty acid side chains. caltech.edu This process systematically shortens fatty acid chains by two-carbon units. It is through such pathways, involving a series of enzymatic reactions including oxidation, hydration, and thiolytic cleavage, that precursors to this compound are formed and subsequently modified to yield the final molecule.

Precursor Role in the Biosynthesis of Complex Natural Products (e.g., Ascarosides)

The most well-documented and significant role of this compound is as a direct precursor in the biosynthesis of ascarosides, a class of signaling molecules in nematodes. ebi.ac.ukmdpi.com Ascarosides are glycosides of the dideoxysugar ascarylose (B1226638), attached to a fatty acid-derived side chain. caltech.edu

Specifically, this compound constitutes the fatty acid side chain of ascr#1 (also known as daumone). ebi.ac.ukmdpi.com In the formation of ascr#1, the hydroxyl group of this compound condenses with ascarylopyranose (B12842653). ebi.ac.uk This ascaroside is a major component of the dauer pheromone in the nematode Caenorhabditis elegans, signaling population density and promoting entry into the stress-resistant dauer larval stage. ebi.ac.uk

The structural diversity of ascarosides, which leads to their varied biological activities, arises from modifications to both the ascarylose sugar and the fatty acid side chain. caltech.edunih.gov The (6R) stereochemistry of the hydroxyheptanoic acid moiety is a crucial determinant of the biological activity of the resulting ascaroside. vulcanchem.com

Involvement in Specific Enzyme-Catalyzed Reactions

The formation and utilization of this compound are intrinsically linked to specific enzyme-catalyzed reactions. The biosynthesis of ascarosides, for which this compound is a key building block, relies on a suite of enzymes. caltech.edu While the specific enzymes that directly synthesize this compound are not fully elucidated in all contexts, the broader enzymatic pathways are understood.

The peroxisomal β-oxidation pathway, responsible for shortening the lipid side chains of ascaroside precursors, involves a sequence of four key enzymes: caltech.edu

Acyl-CoA oxidase (ACOX): Introduces a double bond in the fatty acid chain. caltech.edumdpi.com

Enoyl-CoA hydratase (MAOC-1): Hydrates the double bond. caltech.edu

Dehydrogenase (DHS-28): Converts the hydroxyl group to a keto group. caltech.edu

Thiolase (DAF-22): Cleaves the two-carbon unit. caltech.edu

Furthermore, the final step in the biosynthesis of ascr#1 involves a glycosyltransferase that catalyzes the attachment of the this compound side chain to the ascarylose sugar. The precise nature and classification of this enzyme are areas of ongoing research.

Regulatory Roles in Non-Mammalian Organisms

The primary regulatory role of this compound is observed in non-mammalian organisms, particularly nematodes, through its incorporation into ascarosides. ebi.ac.ukmdpi.com As a component of the dauer pheromone, it plays a critical role in the chemical communication and regulation of developmental decisions in C. elegans. ebi.ac.uk

The concentration of ascarosides, including ascr#1 derived from this compound, provides information to individual nematodes about population density and environmental conditions. ebi.ac.uk High concentrations of the dauer pheromone signal overcrowding and limited food resources, prompting a developmental shift to the non-feeding and highly resilient dauer larva stage. ebi.ac.uk This allows the population to survive until conditions become more favorable. caltech.edu

Beyond developmental regulation, ascarosides are also involved in modulating other behaviors such as mating and social aggregation. ebi.ac.ukgoogle.com The specific structure of the ascaroside, determined in part by the this compound side chain, dictates its specific signaling function. ebi.ac.uk

Advanced Analytical Techniques for Characterization and Quantitation

Chiral Chromatographic Methods (HPLC, GC) for Enantiomeric Purity Assessment

The presence of a stereocenter at the sixth carbon position gives rise to two enantiomers: (6R)-6-hydroxyheptanoic acid and (6S)-6-hydroxyheptanoic acid. nih.gov Differentiating and quantifying these enantiomers is critical, as they can exhibit distinct biological activities. hplc.eu Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for assessing the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. scas.co.jp This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jpsigmaaldrich.com For hydroxy acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the direct analysis of polar, ionic compounds like this compound without the need for derivatization. sigmaaldrich.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is an important advantage for accurately determining trace enantiomeric impurities. hplc.eu

In a study on related chiral compounds, a method was developed using a teicoplanin-based CSP to resolve enantiomers with a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid, which is compatible with mass spectrometry detection. chromatographytoday.com This approach allows for the sensitive and selective quantification of each enantiomer.

Gas Chromatography (GC):

Chiral GC is another valuable tool for enantiomeric separation, particularly for volatile compounds. libretexts.org To apply this technique to this compound, it typically requires derivatization to increase its volatility and improve its chromatographic behavior. Common derivatization strategies include esterification of the carboxylic acid group and acylation of the hydroxyl group.

CSPs for chiral GC often consist of cyclodextrin (B1172386) derivatives or chiral polymers coated onto a capillary column. libretexts.orgwiley.com For instance, Chirasil-Val, a CSP synthesized from L-valine, has demonstrated broad applicability in separating a variety of chiral compounds, including hydroxy acids. wiley.com The choice of the appropriate CSP and derivatization agent is crucial for achieving optimal separation of the (6R)- and (6S)-enantiomers of 6-hydroxyheptanoic acid. researchgate.net

Table 1: Chiral Chromatography Techniques for Enantiomeric Purity Assessment

| Technique | Stationary Phase Type | Key Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | Direct analysis of underivatized compounds, LC-MS compatibility. sigmaaldrich.comchromatographytoday.com | Mobile phase composition is critical for resolution. |

| Chiral GC | Cyclodextrin derivatives, Chiral polymers (e.g., Chirasil-Val) | High resolution and efficiency. libretexts.orgwiley.com | Derivatization is typically required. wiley.com |

Mass Spectrometry-Based Approaches for Pathway Elucidation and Metabolomics

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites in complex biological samples, a field known as metabolomics. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), enables the sensitive and specific detection of compounds like this compound in various biological matrices. metabolomexchange.orgmetabolomexchange.org

Untargeted LC-MS-based metabolomics can reveal the presence of this compound and other related metabolites, providing insights into metabolic pathways. sci-hub.se By comparing the metabolomes of different biological states, researchers can identify changes in the levels of this compound and infer its role in various physiological or pathological processes. nih.gov For instance, global metabolomics has been used to discover novel biomarkers in metabolic disorders by identifying previously uncharacterized metabolites. nih.gov

The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of a detected ion, aiding in the identification of unknown compounds. uni.lu Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern can provide valuable information about the compound's structure.

Metabolic analysis using capillary electrophoresis coupled with time-of-flight mass spectrometry has been employed to study the metabolic pathways in organisms, identifying a wide range of metabolites including amino acids and organic acids. nih.gov Such techniques could be applied to trace the metabolic fate of this compound.

Table 2: Mass Spectrometry Approaches in the Study of this compound

| Technique | Application | Information Gained |

|---|---|---|

| LC-HRMS | Metabolomics, Pathway Elucidation | Accurate mass for elemental composition, Quantification. nih.govmetabolomexchange.orgmetabolomexchange.org |

| LC-MS/MS | Structural Elucidation | Fragmentation patterns for structural confirmation. |

| CE-TOF-MS | Metabolic Analysis | Separation and identification of metabolites in complex mixtures. nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules. libretexts.org Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. oregonstate.edu

For this compound, ¹H NMR would show distinct signals for the protons on each carbon, with their chemical shifts and coupling patterns confirming the connectivity of the carbon skeleton. libretexts.orgoregonstate.edu The proton attached to the chiral carbon (C6) would have a specific chemical shift, and its coupling to adjacent protons would provide further structural information.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

Table 3: Predicted ¹H NMR Chemical Shifts for 6-hydroxyheptanoic acid

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (C7) | ~1.1-1.2 | d |

| -CH(OH)- (C6) | ~3.7-3.8 | m |

| -CH₂- (C2) | ~2.2-2.3 | t |

| -CH₂- (C3, C4, C5) | ~1.3-1.7 | m |

| -COOH | Variable (broad) | s |

Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet.

Spectroscopic and Spectrometric Methods for Reaction Monitoring

Real-time monitoring of chemical reactions is essential for optimizing reaction conditions and understanding reaction kinetics. Spectroscopic and spectrometric techniques are well-suited for this purpose.

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of reactions involving this compound. mdpi.com For example, in the synthesis of this compound, the disappearance of reactant-specific IR bands and the appearance of product-specific bands (e.g., the C=O stretch of the carboxylic acid and the O-H stretch of the alcohol) can be tracked over time. researchgate.net

In a study on the synthesis of 6-hydroxyhexanoic acid, a related compound, FTIR was used to detect the functional groups of the catalyst involved in the reaction. mdpi.com This demonstrates the utility of FTIR in providing insights into the reaction mechanism.

Mass spectrometry can also be coupled with reaction systems to provide real-time analysis of the reaction mixture. This allows for the direct observation of the formation of this compound and any intermediates or byproducts, offering a detailed kinetic profile of the reaction.

Table 4: Spectroscopic Methods for Reaction Monitoring

| Technique | Information Monitored | Application |

|---|---|---|

| FTIR Spectroscopy | Changes in functional group concentrations (e.g., C=O, O-H). researchgate.net | Monitoring reaction progress and catalyst characterization. mdpi.com |

| Online Mass Spectrometry | Concentrations of reactants, intermediates, and products. | Real-time kinetic analysis of the reaction. |

Biotechnological and Industrial Applications Non Medical Focus

Use as a Chiral Building Block for Fine Chemical Synthesis

The enantiomerically pure nature of (6R)-6-hydroxyheptanoic acid makes it a crucial starting material in asymmetric synthesis. Chiral building blocks are essential for producing complex organic molecules with specific three-dimensional structures, which is critical in the manufacturing of fine chemicals. The presence of a hydroxyl group and a carboxylic acid group in this compound allows for a variety of chemical transformations, including oxidation, reduction, and esterification, making it a versatile precursor for a range of valuable compounds.

One notable application is in the synthesis of natural products and bioactive molecules. For instance, it is a key component of ascr#1, a pheromone used by the nematode Caenorhabditis elegans. ebi.ac.uk The precise stereochemistry of the this compound moiety is critical for the biological activity of this signaling molecule. ebi.ac.uk The ability to synthesize such specific and complex molecules highlights the importance of this compound as a chiral building block.

| Application | Description | Key Transformations |

|---|---|---|

| Synthesis of Natural Products | Used as a starting material for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial. | Esterification, Oxidation, Reduction |

| Pheromone Synthesis | A key component in the synthesis of ascr#1, a nematode pheromone. ebi.ac.uk | Formal condensation with ascarylopyranose (B12842653) ebi.ac.uk |

| Fine Chemical Intermediate | Serves as a versatile intermediate for various high-value chemicals. | Functional group modifications |

Application in Biocatalytic Cascades for Production of Other Chemicals

Biocatalytic cascades, which involve multiple enzymatic reactions occurring in a single pot, are gaining traction as efficient and sustainable methods for chemical synthesis. This compound can be both a product and a substrate in such cascades, demonstrating its versatility in biotechnological processes.

| Enzyme Class | Role in Cascade | Example Reaction |

|---|---|---|

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of cyclic ketones to lactones acs.org | Cyclohexanone (B45756) to ε-caprolactone acs.org |

| Lipases | Hydrolysis of lactones to hydroxy acids nih.gov | ε-caprolactone to 6-hydroxyhexanoic acid nih.gov |

| Alcohol Dehydrogenases (ADHs) | Oxidation of diols to hydroxy aldehydes or acids | 1,6-hexanediol to 6-hydroxyhexanoic acid rsc.org |

| P450 Monooxygenases | Regioselective hydroxylation of fatty acids nih.gov | Fatty acid to α-hydroxy fatty acid nih.gov |

Potential in Biopolymer Precursor Development

Biopolymers, or polymers derived from renewable resources, are a key area of research in the development of sustainable materials. mdpi.com Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. mdpi.comethz.ch These polymers are synthesized from hydroxyalkanoic acid monomers.

This compound, as a hydroxyalkanoic acid, has the potential to be used as a monomer for the synthesis of novel PHAs with specific properties. The inclusion of a seven-carbon monomer with a hydroxyl group at the sixth position could influence the physical and mechanical properties of the resulting biopolymer, such as its flexibility, melting point, and degradation rate. The production of such monomers can be achieved through microbial fermentation or biocatalytic conversion of renewable feedstocks. google.com The development of biopolymers from precursors like this compound is a promising avenue for creating new, sustainable plastics. frontiersin.org

Contribution to Sustainable Chemistry and Green Process Development

The use of this compound and its related production methods aligns with the principles of green chemistry. researchgate.netrsc.org Biocatalytic processes for its synthesis operate under mild conditions, reduce the use of hazardous reagents, and can utilize renewable feedstocks. researchgate.netd-nb.info

The integration of biocatalysis and chemical catalysis offers sustainable routes to important platform chemicals. rsc.orglu.se For example, the production of 6-hydroxyhexanoic acid from bio-based 5-hydroxymethylfurfural (B1680220) (HMF) has been demonstrated, showcasing a pathway from biomass to valuable chemicals. researchgate.netrsc.org Similar strategies can be applied to produce this compound, contributing to a bio-based economy. By providing a renewable and enantiomerically pure building block, this compound supports the development of more sustainable and environmentally friendly chemical manufacturing processes. researchgate.net

| Principle of Green Chemistry | Application in this compound context |

|---|---|

| Use of Renewable Feedstocks | Production from biomass-derived sources like 5-hydroxymethylfurfural. researchgate.netrsc.org |

| Catalysis | Utilization of highly selective and efficient biocatalysts (enzymes) and chemocatalysts. nih.govrsc.org |

| Less Hazardous Chemical Syntheses | Avoiding harsh reagents and reaction conditions typical of traditional chemical synthesis. acs.org |

| Design for Degradation | Use as a monomer for producing biodegradable polymers. mdpi.comfrontiersin.org |

Structure Activity Relationship Sar Studies in Enzymatic and Biochemical Systems

Determinants of Enzyme-Substrate Specificity and Stereoselectivity

The synthesis of the specific enantiomer, (6R)-6-hydroxyheptanoic acid, is often achieved through enzymatic reactions that exhibit high degrees of specificity and stereoselectivity. A primary method for its production is the asymmetric bioreduction of the prochiral precursor, 6-oxoheptanoic acid. nih.govresearchgate.net This transformation is typically catalyzed by oxidoreductases, such as carbonyl reductases or alcohol dehydrogenases, which can distinguish between the two faces of the ketone group.

The stereoselectivity of these enzymes is determined by the architecture of their active site. The enzyme binds the substrate, 6-oxoheptanoic acid, in a predetermined orientation. This precise positioning ensures that the hydride ion from a cofactor, typically NADPH or NADH, is delivered to only one face of the carbonyl, leading to the formation of the desired (R)-alcohol. For example, carbonyl reductases, such as SmCR from Serratia marcescens, are known to asymmetrically reduce keto acids, demonstrating high enantioselectivity. researchgate.net While the wild-type enzyme shows activity, engineered versions can exhibit significantly enhanced catalytic efficiency and thermostability. researchgate.net

Another class of enzymes relevant to the SAR of hydroxyheptanoic acids are hydrolases, particularly lipases. Lipases like Candida antarctica lipase (B570770) B (CalB) are widely used for the kinetic resolution of racemic mixtures of hydroxy acids or their corresponding esters. researchgate.net In a resolution process, the enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the (R) and (S) forms. This specificity arises from the distinct fit of each enantiomer within the enzyme's binding pocket.

The table below summarizes examples of enzyme classes and their specific actions relevant to the synthesis or modification of chiral hydroxy acids.

Table 1: Enzyme Specificity in Reactions Involving Hydroxyalkanoic Acids

| Enzyme Class | Example Enzyme | Substrate(s) | Action | Stereochemical Outcome |

|---|---|---|---|---|

| Carbonyl Reductase | SmCR (Serratia marcescens) | 6-Oxoheptanoic Acid | Reduction of ketone | Produces a specific enantiomer, e.g., (6R)- or (6S)-hydroxyheptanoic acid |

| Alcohol Dehydrogenase | ADH-LKM | Keto-alcohols | Reduction of ketone | Highly stereoselective production of chiral alcohols |

| Lipase | Candida antarctica Lipase B (CalB) | Racemic hydroxy acid esters | Hydrolysis / Esterification | Kinetic resolution to separate (R) and (S) enantiomers |

Mutagenesis Studies on Enzyme Active Sites and Binding Pockets

Site-directed mutagenesis is a powerful tool used to probe the structure-function relationships of enzymes that interact with this compound and related molecules. By altering specific amino acid residues in the enzyme's active site or substrate-binding pocket, researchers can identify key determinants of substrate specificity and catalytic activity. nih.govcdnsciencepub.com

A notable example involves studies on polyhydroxyalkanoate (PHA) synthases, which polymerize hydroxyalkanoate monomers. In one study, saturation point mutagenesis was performed at position A479 of the PHA synthase from Chromobacterium sp. (PhaC_Cs) to alter its specificity for incorporating (R)-3-hydroxyhexanoate (3HHx), a monomer similar in chain length to hydroxyheptanoate. nih.gov The results showed that substituting alanine (B10760859) with different amino acids had a dramatic effect on monomer incorporation. For instance, the A479S mutant (a substitution with serine) resulted in a four-fold increase in the 3HHx content of the polymer compared to the wild-type enzyme, whereas the A479E mutant (with glutamic acid) had the lowest efficiency for C6 substrate polymerization. nih.gov This suggests that the size and polarity of the residue at this position are critical for accommodating medium-chain-length substrates. nih.gov

Table 2: Effect of Mutagenesis at Position A479 of PhaC_Cs on Polymer Composition

| Mutant | Substituted Amino Acid | 3HHx Content (mol%) | Relative PHA Content (%) |

|---|---|---|---|

| Wild Type | Alanine | 1.7 | 100 |

| A479S | Serine | 6.6 | 134 |

| A479G | Glycine | 5.3 | 161 |

| A479C | Cysteine | 4.4 | 128 |

| A479E | Glutamic Acid | 0.0 | 54 |

Data sourced from a study on the production of P(3HB-co-3HHx) from dodecanoic acid. nih.gov

Other mutagenesis studies have focused on identifying essential catalytic residues. Many hydrolases, including PHA depolymerases that break down polymers into monomers like hydroxyoctanoic acid, contain a conserved "lipase consensus sequence" of Gly-X-Ser-X-Gly. cdnsciencepub.com Mutational experiments on the extracellular poly(3-hydroxyoctanoic acid) depolymerase from Pseudomonas fluorescens GK13 showed that replacing the central serine residue (Ser-172) with an alanine completely abolished enzymatic activity. cdnsciencepub.com This result confirms that this serine is a critical component of the catalytic machinery, likely acting as the nucleophile in the hydrolysis reaction. cdnsciencepub.com Similarly, strategic mutations at the entrance of an enzyme's active site have been shown to reverse stereoselectivity, for example, by modifying the alcohol-binding pocket in lipases. mdpi.com

Conformational Analysis and its Influence on Biochemical Interactions

The biological function of this compound is intrinsically linked to its three-dimensional structure, or conformation. As a flexible molecule, it can rotate around its single bonds to adopt numerous spatial arrangements. However, only a subset of these conformations is energetically favorable and thus populated at physiological temperatures.

Computational chemistry and spectroscopic methods, such as NMR, are used to study the conformational landscape of ω-hydroxy acids. researchgate.netacs.org These analyses show that intramolecular hydrogen bonding plays a significant role in determining the molecule's preferred shape. researchgate.net A hydrogen bond can form between the hydrogen of the C6-hydroxyl group and one of the oxygen atoms of the carboxylic acid group. This interaction causes the aliphatic chain to fold back on itself, creating a more compact, pseudo-cyclic structure.

The preferred conformation of this compound is critical for its interaction with enzyme binding pockets. For an enzyme to act on the substrate, the substrate's shape must be complementary to the active site—a concept often described by the "lock and key" or "induced fit" models. A specific, low-energy conformation is often required for optimal binding, positioning the relevant functional groups (the hydroxyl and carboxyl groups) correctly for catalysis. If the molecule is in an unfavorable conformation, it may not bind to the enzyme effectively, or at all. This principle is demonstrated in various biological systems where the conformation of a molecule dictates its ability to interact with a target receptor or enzyme. researchgate.net Therefore, the conformational preferences of this compound are a key determinant of its biochemical activity and metabolic fate.

Computational Chemistry and Modeling of 6r 6 Hydroxyheptanoic Acid Systems

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and stability of small molecules within the active sites of enzymes. While specific docking studies for (6R)-6-hydroxyheptanoic acid are not readily found, insights can be gleaned from studies on enzymes that act on structurally similar substrates, such as other medium-chain hydroxy fatty acids.

Potential enzymes for the synthesis or modification of this compound include hydroxybutyrate dehydrogenases and other alcohol dehydrogenases. For instance, studies on D-3-hydroxybutyrate dehydrogenase from Pseudomonas putida have utilized a combination of site-directed mutagenesis, kinetic characterization, and computational modeling to understand substrate recognition. nih.gov These studies revealed a network of hydrogen bonds involving specific amino acid residues that are crucial for binding the carboxylate group of the substrate. nih.gov A similar approach could be applied to model the interaction of this compound with candidate dehydrogenases. A hypothetical docking study would likely show the carboxylate group of this compound forming key interactions with positively charged or polar residues in the enzyme's active site, while the alkyl chain would be situated in a hydrophobic pocket.

MD simulations can further refine the docked poses and provide insights into the dynamic behavior of the enzyme-substrate complex over time. acs.org For example, MD simulations of human alcohol dehydrogenase 3 (ADH3) with various substrates have helped to elucidate the roles of specific residues in substrate binding and catalysis. nih.gov A similar simulation for a candidate enzyme with this compound would be expected to show stable binding, with the ligand maintaining its key interactions within the active site throughout the simulation. The root-mean-square deviation (RMSD) of the ligand would be a key metric to assess the stability of the binding pose.

In a study on substituted 4-amino-7-hydroxyheptanoic acids, molecular docking suggested potential binding to GABA transaminase, although no inhibitory activity was observed experimentally. mathnet.rumathnet.ru This highlights the importance of combining computational predictions with experimental validation.

Table 10.1: Representative Data from Molecular Docking and Dynamics Studies of Analogous Enzyme-Substrate Systems

| Enzyme | Ligand | Computational Method | Key Findings/Parameters | Reference |

| D-3-Hydroxybutyrate Dehydrogenase (Pseudomonas putida) | D-3-hydroxybutyrate | Molecular Modeling, Docking, MD Simulations | Gln91, His141, Lys149, Gln193 form a hydrogen-bonding network with the substrate's carboxylate group. | nih.gov |

| Human Alcohol Dehydrogenase 3 (ADH3) | Deoxycholic acid | Molecular Docking | Inhibition with a Ki of 250 μM; interaction with the catalytic zinc and Arg114. | nih.gov |

| GABA Transaminase | 4-amino-7-hydroxyheptanoic acids | Molecular Docking | Predicted binding to the active site. | mathnet.rumathnet.ru |

De Novo Pathway Prediction and Optimization

De novo pathway prediction involves the use of computational algorithms to design novel metabolic pathways for the production of a target molecule. frontiersin.org For this compound, this would involve identifying a series of enzymatic reactions starting from a common metabolic precursor, such as acetyl-CoA.

One plausible route for the biosynthesis of this compound is through the modification of fatty acid synthesis or degradation pathways. plos.orgresearchgate.net Computational tools can be used to mine genomic and metagenomic databases for enzymes with the desired catalytic activities. For instance, a pathway could be designed that utilizes a modified fatty acid synthase to produce heptanoic acid, followed by a stereoselective hydroxylation at the C6 position. This hydroxylation step could be catalyzed by a cytochrome P450 monooxygenase or a Baeyer-Villiger monooxygenase (BVMO). nih.govfrontiersin.org

Metabolic engineering of organisms like Escherichia coli or Saccharomyces cerevisiae has been successful for the production of other ω-hydroxy fatty acids. nih.govnih.gov These efforts often involve the heterologous expression of key enzymes and the knockout of competing metabolic pathways to increase the flux towards the desired product. nih.gov For example, the production of 8-hydroxyoctanoic acid in S. cerevisiae was achieved by expressing a P450 enzyme system in a strain engineered for octanoic acid production. nih.gov A similar strategy could be envisioned for this compound.

The optimization of such a pathway would benefit from computational modeling to identify metabolic bottlenecks. researchgate.net For instance, flux balance analysis can be used to predict the effects of gene knockouts or overexpression on the production of the target molecule.

Table 10.2: Potential Enzymes for a De Novo Biosynthetic Pathway to this compound

| Enzyme Class | Potential Role | Example from Literature | Reference |

| Fatty Acid Synthase (FAS) | Production of heptanoyl-CoA | Engineered FAS for medium-chain fatty acid production. | nih.gov |

| Cytochrome P450 Monooxygenase | Stereoselective hydroxylation of heptanoic acid | Hydroxylation of octanoic acid by a P450 in S. cerevisiae. | nih.gov |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of a ketone precursor to form an ester, followed by hydrolysis. | BVMOs from Pseudomonas putida used for OMFAs production. nih.gov | nih.govmdpi.com |

| Alcohol Dehydrogenase | Reduction of a keto group to a hydroxyl group. | (R)-3-hydroxybutyrate dehydrogenase for stereoselective reduction. | diva-portal.orgresearchgate.net |

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly density functional theory (DFT), are employed to investigate the mechanisms of chemical reactions at the atomic level. nih.govwiley.com These methods can be used to calculate the energies of reactants, transition states, and products, providing detailed insights into the reaction pathway and the factors that control selectivity.

For this compound, quantum chemical calculations could be used to study the mechanism of key enzymatic steps in its proposed biosynthesis. For example, the stereoselective hydroxylation of heptanoic acid by a cytochrome P450 enzyme could be modeled to understand the origins of the (R)-selectivity.

Another relevant reaction is the intramolecular cyclization of this compound to form the corresponding lactone. A DFT study on the hydroxy acid-lactone interconversion of fluvastatin (B1673502) provides a framework for how this process could be modeled. researchgate.net Such calculations would likely show that the reaction proceeds through a tetrahedral intermediate, and the activation energy barrier for the cyclization could be determined. researchgate.netacs.org

The mechanism of Baeyer-Villiger monooxygenases, which are potential catalysts for the formation of this compound precursors, has also been a subject of computational studies. plos.org These studies have elucidated the nature of the reactive flavin-peroxide intermediate and its role in the oxygen insertion reaction.

Table 10.3: Representative Energy Barriers from Quantum Chemical Studies of Analogous Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Insight | Reference |

| Hydrolysis of Fluvastatin Lactone | DFT (B3LYP/6-31+G(d)) | ~9 | Lower barrier for hydrolysis compared to lactonization. | researchgate.net |

| Lactonization of Fluvastatin Hydroxy Acid | DFT (B3LYP/6-31+G(d)) | ~28 | Higher energy barrier for the reverse reaction. | researchgate.net |

| Decomposition of Methoxyacetic Acid | Ab initio (MP2/6-31G**) | Not specified, but mechanism elucidated | Proceeds via an α-lactone intermediate. | acs.org |

Future Research Directions and Emerging Trends

Development of Novel Biocatalytic Systems for Chiral Production

The production of enantiomerically pure (6R)-6-hydroxyheptanoic acid is a primary focus of ongoing research. Biocatalysis, the use of natural catalysts like enzymes, offers a promising green alternative to traditional chemical synthesis. acs.org

Key Research Thrusts:

Enzyme Discovery and Engineering: Scientists are actively searching for and engineering enzymes with high selectivity and efficiency for producing the (R)-enantiomer of 6-hydroxyheptanoic acid. This includes exploring a wide range of microorganisms for novel biocatalysts. google.commdpi.com Enzymes such as carbonyl reductases and monooxygenases are of particular interest. d-nb.infoufz.de For instance, research has demonstrated the use of recombinant E. coli containing specific enzymes to achieve high enantiomeric excess for similar chiral alcohols. d-nb.info

Whole-Cell Biocatalysts: The use of whole microbial cells as biocatalysts is a practical approach that eliminates the need for costly and time-consuming enzyme purification. frontiersin.org Research is focused on developing robust recombinant strains, such as Pseudomonas taiwanensis, capable of converting simple substrates into this compound. frontiersin.org

Table 1: Examples of Biocatalytic Systems

| Biocatalyst Type | Organism/Enzyme | Substrate | Product | Key Finding | Reference |

| Whole-Cell | Pseudomonas taiwanensis | Cyclohexane | 6-hydroxyhexanoic acid | Engineered strain for multi-step conversion. | frontiersin.org |

| Whole-Cell | Gluconobacter oxydans | 1,6-hexanediol | 6-hydroxyhexanoic acid | Selective oxidation at controlled pH. | rsc.orgrsc.org |

| Immobilized Enzyme | Candida antarctica Lipase (B570770) B (Novozym 435) | Cyclohexanone (B45756) | ε-caprolactone (precursor) | High conversion efficiency in non-aqueous media. | mdpi.comconicet.gov.ar |

Application of Synthetic Biology for Pathway Engineering and Optimization

Synthetic biology provides a powerful toolkit for redesigning and optimizing the metabolic pathways responsible for producing this compound. mdpi.comeuropa.eu This approach aims to create microbial "cell factories" that can efficiently convert renewable feedstocks into the desired product.

Core Strategies:

Metabolic Pathway Construction: Researchers are assembling novel metabolic pathways in host organisms like E. coli and Saccharomyces cerevisiae by combining genes from different species. mdpi.comfrontiersin.org This allows for the production of non-natural compounds and the optimization of existing pathways.

Flux Optimization: A key challenge in metabolic engineering is to direct the flow of metabolites towards the target product and away from competing pathways. mdpi.com Synthetic biology tools, such as CRISPR-Cas systems, are used to precisely regulate gene expression and optimize metabolic fluxes.

Exploration of Undiscovered Biological Roles and Natural Derivatives

While this compound is recognized as a component of certain pheromones, its full range of biological functions and the diversity of its natural derivatives remain largely unexplored. ebi.ac.uk

Areas for Future Investigation:

Pheromonal Communication: this compound is a functional parent of ascr#1 (daumone), a major component of the dauer pheromone in the nematode Caenorhabditis elegans. ebi.ac.uk This pheromone signals population density and influences larval development. ebi.ac.uk Further research could uncover similar signaling roles in other organisms.

Natural Product Discovery: Systematic screening of various natural sources, including plants, fungi, and bacteria, may lead to the discovery of new derivatives of this compound with unique biological activities. mmsl.czacs.org Techniques like mass spectrometry are crucial for identifying and characterizing these novel compounds. ebi.ac.uk

Pharmacological and Physiological Effects: Preliminary studies on derivatives like daumone (B1248461) suggest potential physiological effects in mammals, including mimicking calorie restriction. ebi.ac.uk Investigating the broader biological activities of this compound and its derivatives could reveal new therapeutic applications. It has also been noted for its antioxidant and anti-inflammatory properties. mdpi.com

Integration with Advanced Manufacturing Technologies for Sustainable Production

The transition from laboratory-scale production to industrial-scale manufacturing requires the integration of biocatalytic processes with advanced manufacturing technologies. This integration is crucial for developing sustainable and economically competitive production methods.

Emerging Trends:

Continuous Flow Bioreactors: Moving from batch processing to continuous flow systems can significantly improve productivity and process control. frontiersin.org Continuous bioreactors allow for a steady-state operation, leading to more consistent product quality and reduced downtime.

In Situ Product Removal: The accumulation of products can often inhibit biocatalytic activity. In situ product removal techniques, such as membrane filtration or solvent extraction, can be integrated into the bioreactor system to continuously remove the product, thereby maintaining high reaction rates.

Process Intensification: This involves developing smaller, more efficient, and more sustainable manufacturing processes. For the production of this compound, this could involve combining multiple reaction steps into a single vessel or using highly concentrated biocatalyst preparations. semanticscholar.org

Q & A

Q. How should researchers document methodologies to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data repositories : Deposit raw NMR/MS spectra in platforms like MetaboLights or Zenodo .

- Reporting frameworks : Follow CONSORT-EHEALTH guidelines for experimental adjustments and participant feedback (e.g., bioassay observer blinding) .

- Pre-registration : Outline hypotheses and protocols on platforms like Open Science Framework before initiating studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products